molecular formula C13H14N4O B12793355 8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine CAS No. 37436-50-3

8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

Cat. No.: B12793355
CAS No.: 37436-50-3
M. Wt: 242.28 g/mol
InChI Key: PTYPACYJLPCXBJ-UHFFFAOYSA-N
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Description

Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- is a heterocyclic compound with the molecular formula C13H14N4O It belongs to the quinazoline family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar structure but lacking the specific substitutions found in Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy-.

    Benzoquinazoline: Another related compound with different functional groups and pharmacological properties.

    Dihydroquinazoline: A reduced form of quinazoline with distinct chemical and biological characteristics.

Uniqueness: Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. These unique features make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

37436-50-3

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

8-methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C13H14N4O/c1-18-8-3-4-9-7(6-8)2-5-10-11(9)12(14)17-13(15)16-10/h3-4,6H,2,5H2,1H3,(H4,14,15,16,17)

InChI Key

PTYPACYJLPCXBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)N=C(N=C3N)N

Origin of Product

United States

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